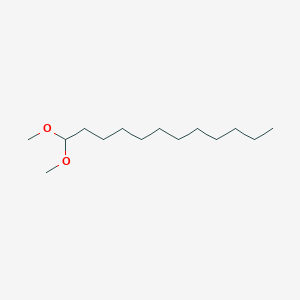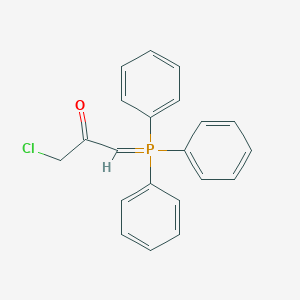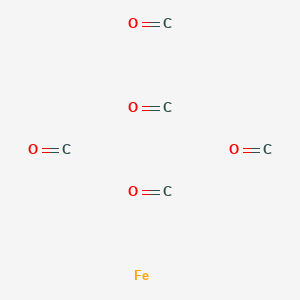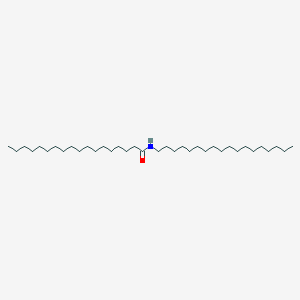
Silicic acid, aluminum magnesium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SMAS is a complex compound that is composed of silicic acid, aluminum, magnesium, and sodium ions. It is synthesized by the reaction of sodium silicate with aluminum and magnesium salts in an aqueous solution. SMAS has a high surface area and is highly stable in both acidic and alkaline environments. These properties make SMAS a potential candidate for various applications in the fields of biotechnology, nanotechnology, and environmental science.
作用機序
The mechanism of action of SMAS is still not fully understood. However, it is believed that the high surface area and surface charge of SMAS play a crucial role in its interactions with other molecules. SMAS can adsorb and desorb molecules on its surface, and can also form complexes with other molecules.
Biochemical and Physiological Effects:
SMAS has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antimicrobial properties. SMAS has also been shown to enhance the activity of certain enzymes and to modulate the immune system.
実験室実験の利点と制限
SMAS has several advantages for lab experiments. It is highly stable, and its properties can be easily modified by changing the synthesis conditions. SMAS is also relatively inexpensive and can be easily synthesized in large quantities. However, SMAS has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research and development of SMAS. One potential direction is the use of SMAS as a biomaterial for tissue engineering. SMAS has been shown to promote cell growth and differentiation, and could be used to develop new therapies for tissue repair and regeneration. Another potential direction is the use of SMAS as a catalyst for chemical reactions. SMAS has been shown to have catalytic activity for several reactions, and could be used to develop new and more efficient catalytic systems. Finally, SMAS could be further studied for its potential applications in environmental science, particularly for the removal of pollutants from water.
In conclusion, SMAS is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its synthesis method is relatively simple, and it has several advantages for lab experiments. SMAS has been extensively studied for its potential applications in biotechnology, nanotechnology, and environmental science. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
合成法
The synthesis of SMAS involves the reaction of sodium silicate with aluminum and magnesium salts in an aqueous solution. The reaction is carried out under controlled conditions of temperature, pressure, and pH. The resulting product is then washed, dried, and calcined to obtain the final SMAS compound. The synthesis method is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
SMAS has been extensively studied for its potential applications in various fields of science. In biotechnology, SMAS has been used as a carrier for drug delivery, and as a biomaterial for tissue engineering. In nanotechnology, SMAS has been used as a template for the synthesis of nanoparticles, and as a catalyst for chemical reactions. In environmental science, SMAS has been used as an adsorbent for the removal of heavy metals and organic pollutants from water.
特性
CAS番号 |
12040-43-6 |
|---|---|
製品名 |
Silicic acid, aluminum magnesium sodium salt |
分子式 |
AlMgNaO9Si3 |
分子量 |
302.53 g/mol |
IUPAC名 |
aluminum;magnesium;sodium;dioxido(oxo)silane |
InChI |
InChI=1S/Al.Mg.Na.3O3Si/c;;;3*1-4(2)3/q+3;+2;+1;3*-2 |
InChIキー |
RILYHWBPLWVCBV-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Mg+2].[Al+3] |
正規SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Mg+2].[Al+3] |
その他のCAS番号 |
12040-43-6 |
物理的記述 |
DryPowde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






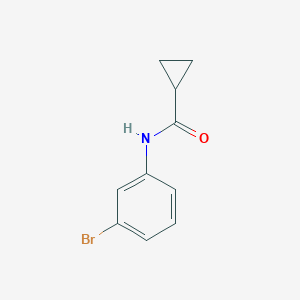
![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)


